molecular formula C27H30N2O3 B5977916 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

Cat. No. B5977916
M. Wt: 430.5 g/mol
InChI Key: IJBSLPSUVNBVRA-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and pain signaling pathways. It has also been shown to modulate neurotransmitter release and uptake in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide exhibits significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are key mediators of the inflammatory response. It has also been shown to reduce pain sensitivity and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at low concentrations, making it a promising candidate for further preclinical and clinical development. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action in the brain and to determine its efficacy in animal models of these diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may facilitate its use in future research studies. Finally, the potential use of this compound in combination with other drugs or therapies should also be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 4-methoxybenzylamine, which is then reacted with 4'-methoxy-2-biphenylcarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the desired piperidine derivative.

Scientific Research Applications

The potential therapeutic applications of 1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide have been studied in various scientific research studies. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-31-23-13-9-20(10-14-23)18-29-17-5-6-22(19-29)27(30)28-26-8-4-3-7-25(26)21-11-15-24(32-2)16-12-21/h3-4,7-16,22H,5-6,17-19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSLPSUVNBVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

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